N-sec-Butyl(trimethylsilyl)amine

Catalog No.
S1548521
CAS No.
17425-82-0
M.F
C7H19NSi
M. Wt
145.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-sec-Butyl(trimethylsilyl)amine

CAS Number

17425-82-0

Product Name

N-sec-Butyl(trimethylsilyl)amine

IUPAC Name

N-trimethylsilylbutan-2-amine

Molecular Formula

C7H19NSi

Molecular Weight

145.32 g/mol

InChI

InChI=1S/C7H19NSi/c1-6-7(2)8-9(3,4)5/h7-8H,6H2,1-5H3

InChI Key

IBUPNBOPJGCOSP-UHFFFAOYSA-N

SMILES

CCC(C)N[Si](C)(C)C

Synonyms

N-SEC-BUTYL(TRIMETHYLSILYL)AMI

Canonical SMILES

CCC(C)N[Si](C)(C)C

Application in the Preparation of Selenium and Tellurium Chalcogenides

Specific Scientific Field: This application falls under the field of Inorganic Chemistry.

Summary of the Application: N-sec-Butyl(trimethylsilyl)amine is used in the preparation of selenium and tellurium chalcogenides . These compounds have various applications in the field of materials science and inorganic chemistry.

Results or Outcomes: The outcomes of these reactions are the formation of selenium and tellurium chalcogenides . These compounds have unique properties that make them useful in various applications, such as in the fabrication of semiconductors, photovoltaics, and other electronic devices.

Solution & Vapor Deposition Precursors

Specific Scientific Field: This application falls under the field of Materials Science.

Summary of the Application: N-sec-Butyl(trimethylsilyl)amine is used as a precursor in solution and vapor deposition processes . These processes are commonly used in the fabrication of thin films and coatings in various industries, including electronics and nanotechnology.

Results or Outcomes: The outcomes of these processes are the formation of thin films or coatings with specific properties, depending on the deposition parameters and the nature of the precursor material .

N-sec-Butyl(trimethylsilyl)amine is an organosilicon compound with the molecular formula C₇H₁₉NSi. It consists of a sec-butyl group attached to a nitrogen atom, which is further bonded to three methyl groups and a silicon atom. This compound is notable for its unique structure, which combines characteristics of both amines and silanes, making it a valuable intermediate in various

There is no known specific mechanism of action for N-sec-Butyl(trimethylsilyl)amine as it primarily functions as a reagent in organic synthesis.

  • Potential for flammability: Organic amines can be flammable. Proper handling and storage are essential.
  • Potential for irritation: Amines can be irritating to skin, eyes, and respiratory system. Use of personal protective equipment like gloves, goggles, and fume hoods is recommended.

Data Availability

Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> . Further studies could explore its interactions at the molecular level, potentially revealing new insights into its reactivity patterns.

Several methods exist for synthesizing N-sec-Butyl(trimethylsilyl)amine:

  • Direct Amination: The compound can be synthesized through the reaction of sec-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine.
  • Dehydrogenative Coupling: A more advanced method involves using transition metal catalysts to couple trimethylsilyl amine with sec-butylamine under controlled temperatures (0-250 °C), facilitating the formation of N-sec-Butyl(trimethylsilyl)amine along with hydrogen gas as a byproduct .
  • Silylation Reactions: The reaction of sec-butyl alcohol with trimethylchlorosilane can also yield this compound through an intermediate silyl ether stage .

Interaction studies involving N-sec-Butyl(trimethylsilyl)amine primarily focus on its reactivity with other organic compounds and its role as a ligand in catalysis. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes, including cross-coupling reactions that are crucial for pharmaceutical synthesis

Several compounds share structural similarities with N-sec-Butyl(trimethylsilyl)amine. Here are some notable examples:

Compound NameStructure TypeKey Features
Sec-ButylaminePrimary AmineLacks silicon; simpler structure
TrimethylsilylamineSecondary AmineDirectly related; lacks the sec-butyl group
N-Methyl(trimethylsilyl)amineSecondary AmineMethyl group instead of sec-butyl; different sterics
Tert-ButyldimethylsilylamineTertiary AmineMore sterically hindered; different reactivity

N-sec-Butyl(trimethylsilyl)amine is unique due to its combination of a branched alkane structure and a trimethylsilyl group, providing distinct physical and chemical properties that are advantageous in synthetic chemistry compared to these similar compounds.

Electronic Configuration and Hybridization

The nitrogen atom in N-sec-butyl(trimethylsilyl)amine adopts an sp³ hybridization, consistent with the tetrahedral geometry of amines. The molecule features a trigonal pyramidal structure, with the nitrogen bonded to three groups: a sec-butyl chain ($$ \text{C}4\text{H}9 $$), a trimethylsilyl group ($$ \text{Si}(\text{CH}3)3 $$), and a lone pair of electrons (Figure 1). The C–N bond length is approximately 147 pm, shorter than C–C bonds (154 pm) due to nitrogen’s higher electronegativity. Steric hindrance from the bulky trimethylsilyl and sec-butyl groups reduces the ideal tetrahedral bond angle to ~108°, as observed in analogous amines.

Conformational Isomerism and Steric Effects

The sec-butyl group introduces conformational flexibility, with rotational barriers around the C–N bond influenced by steric interactions between the trimethylsilyl and alkyl substituents. Gas-phase electron diffraction studies of related tris(trimethylsilyl)amine reveal coplanar Si–N bonds with $$ C_{3h} $$-like symmetry, suggesting similar steric constraints in N-sec-butyl(trimethylsilyl)amine. The trimethylsilyl group’s electron-withdrawing effect further stabilizes the nitrogen lone pair, impacting reactivity.

Spectroscopic Characterization

NMR Spectral Signatures

  • ¹H NMR: The sec-butyl group’s protons resonate as a multiplet at δ 1.0–1.6 ppm (CH$$3$$ and CH$$2$$), while the trimethylsilyl protons appear as a singlet near δ 0.1 ppm. The N–H proton, broadened due to hydrogen bonding, is observed at δ 1.2–1.5 ppm.
  • ¹³C NMR: The trimethylsilyl carbons resonate at δ 0–2 ppm, while the sec-butyl carbons appear at δ 10–25 ppm (CH$$3$$), δ 20–35 ppm (CH$$2$$), and δ 45–55 ppm (C–N). The nitrogen-bound carbon (C–N) is deshielded, appearing at δ 50–60 ppm.
  • ²⁹Si NMR: The silicon atom in the trimethylsilyl group exhibits a chemical shift of δ 5–15 ppm, consistent with Si–N bonding environments.

Table 1: Key NMR Chemical Shifts

NucleusGroupδ (ppm)Reference
¹HSi(CH$$3$$)$$3$$0.1
¹HN–H1.2–1.5
¹³CSi(CH$$3$$)$$3$$0–2
²⁹SiSi–N5–15

IR Vibrational Modes

The IR spectrum displays a single N–H stretch at 3280–3320 cm⁻¹ (secondary amine) and a C–N stretch at 1140–1180 cm⁻¹. The trimethylsilyl group contributes Si–C stretches at 1250–700 cm⁻¹ and symmetric deformations at 840–750 cm⁻¹.

Comparative Analysis with Analogous Silylamines

Compared to tris(trimethylsilyl)amine, which has planar Si–N bonds and $$ C{3h} $$ symmetry, N-sec-butyl(trimethylsilyl)amine exhibits greater steric bulk, reducing rotational freedom. The sec-butyl substituent also enhances solubility in nonpolar solvents relative to purely silylated analogues. Electronic differences are evident in ²⁹Si NMR shifts: Si–N environments in this compound (δ 5–15 ppm) vs. Si–Cl in SiMe$$3$$Cl (δ 30 ppm).

Reaction Mechanisms of Amine-Trimethylsilyl Chloride Interactions

The synthesis of N-sec-Butyl(trimethylsilyl)amine through traditional silylation routes involves a nucleophilic substitution mechanism between sec-butylamine and trimethylsilyl chloride . The reaction proceeds via a straightforward pathway where the nitrogen atom of sec-butylamine acts as a nucleophile, attacking the silicon center of trimethylsilyl chloride [12]. This process results in the displacement of the chloride ion and formation of the silicon-nitrogen bond characteristic of silylamines [15].

The mechanism begins with the lone pair electrons on the nitrogen atom of sec-butylamine attacking the electrophilic silicon center in trimethylsilyl chloride [40]. The silicon-chloride bond undergoes heterolytic cleavage, with the chloride ion departing as a leaving group [38]. Simultaneously, the formation of the new silicon-nitrogen bond occurs, creating the trimethylsilylated amine product . The reaction is typically accompanied by the evolution of hydrogen chloride gas, which necessitates the use of a base to neutralize the acid byproduct [12].

The basicity of sec-butylamine, with a conjugate acid having a pKa value of 10.60, plays a crucial role in determining reaction kinetics [34] [36]. The nucleophilicity of the amine nitrogen is enhanced by the electron-donating effect of the sec-butyl group, facilitating the attack on the silicon center [39]. The steric hindrance around the nitrogen atom, while present due to the branched alkyl substituent, does not significantly impede the reaction due to the relatively small size of the trimethylsilyl group compared to bulkier silylating agents .

Research has demonstrated that the reaction follows second-order kinetics, being first-order in both the amine and trimethylsilyl chloride concentrations [19]. The activation energy for this transformation is relatively low, typically ranging from 15 to 25 kcal/mol, depending on the specific reaction conditions employed [14]. Temperature studies have shown that elevated temperatures accelerate the reaction rate, with optimal conversion typically achieved between 60 and 80 degrees Celsius [30].

Solvent Effects on Yield and Purity

Solvent selection profoundly influences both the yield and purity of N-sec-Butyl(trimethylsilyl)amine synthesis [15]. Aprotic solvents are generally preferred for silylation reactions due to their inability to compete with the amine nucleophile for the silicon electrophile [16]. Polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile have shown superior performance in facilitating high yields of the desired product [30].

The dielectric constant of the solvent plays a critical role in stabilizing the transition state of the nucleophilic substitution mechanism [38]. Solvents with moderate polarity, characterized by dielectric constants between 4 and 15, provide optimal conditions for the reaction [30]. These solvents effectively solvate the developing charges in the transition state while maintaining sufficient reactivity of the trimethylsilyl chloride reagent [15].

SolventDielectric ConstantYield (%)Purity (%)Reaction Time (hours)
Dichloromethane8.992982.5
Chloroform4.888963.0
Acetonitrile37.585944.0
Tetrahydrofuran7.678915.5
Toluene2.465888.0

Protic solvents such as alcohols and water are generally avoided due to their propensity to undergo competing silylation reactions with trimethylsilyl chloride [12]. These solvents can lead to the formation of silyl ethers or siloxanes as byproducts, significantly reducing the yield of the target amine product [40]. Additionally, the presence of protic solvents can protonate the amine nucleophile, thereby reducing its nucleophilicity and slowing the desired reaction [15].

The temperature dependence of solvent effects has been extensively studied, revealing that higher temperatures can overcome some of the kinetic limitations imposed by less optimal solvents [30]. However, elevated temperatures may also promote side reactions and decomposition pathways, necessitating careful optimization of both temperature and solvent conditions [16]. Research has shown that maintaining reaction temperatures below 100 degrees Celsius while using appropriate aprotic solvents yields the best combination of high conversion and product purity .

Catalytic Approaches in Organometallic Synthesis

Role of Transition Metal Complexes in Silyl Transfer

Transition metal complexes have emerged as powerful catalysts for facilitating silyl transfer reactions in the synthesis of N-sec-Butyl(trimethylsilyl)amine [17] [21]. These metallic species serve as intermediates that activate both the silicon donor and the nitrogen acceptor, lowering the overall activation energy for the transformation [22]. The mechanism typically involves the formation of metal-silicon bonds through oxidative addition or sigma-bond metathesis pathways [20].

Rhodium complexes have demonstrated exceptional efficiency in catalyzing silyl transfer reactions [18]. The mechanism involves the initial coordination of trimethylsilyl chloride to the rhodium center, followed by oxidative addition to form a rhodium-silyl intermediate [17]. This intermediate then undergoes reductive elimination with the coordinated amine substrate, transferring the silyl group to the nitrogen atom and regenerating the active catalyst [22]. The catalytic cycle is completed with the release of the silylated amine product and hydrogen chloride [21].

Iridium-based catalysts have shown particular promise for selective silylation reactions [13] [18]. These complexes exhibit high selectivity for nitrogen nucleophiles over other potential reaction sites, making them ideal for the synthesis of silylamines [22]. The enhanced selectivity arises from the specific coordination geometry and electronic properties of iridium, which favor the formation of stable nitrogen-metal intermediates [21]. Research has demonstrated that iridium catalysts can achieve turnover frequencies exceeding 1000 per hour under optimized conditions [13].

Platinum complexes represent another important class of silyl transfer catalysts [17]. These systems operate through a different mechanism involving the formation of platinum-silicon bonds via sigma-bond metathesis rather than oxidative addition [20]. The platinum-catalyzed pathway offers advantages in terms of functional group tolerance and mild reaction conditions [22]. Studies have shown that platinum catalysts can operate effectively at room temperature, eliminating the need for elevated temperatures that might promote unwanted side reactions [17].

The ligand environment surrounding the transition metal center significantly influences catalyst performance [21]. Phosphine ligands, particularly those with electron-donating properties, enhance the electron density at the metal center and facilitate the formation of metal-silicon bonds [18]. Bulky phosphine ligands provide steric protection around the metal center, preventing catalyst decomposition and extending catalyst lifetime [22]. Research has identified specific ligand combinations that optimize both activity and selectivity for silylamine synthesis [13].

Kinetic Studies of Insertion Reactions

Detailed kinetic investigations of metal-catalyzed silyl insertion reactions have revealed complex mechanistic pathways involving multiple elementary steps [19] [20]. The overall reaction rate is typically determined by the slowest step in the catalytic cycle, which varies depending on the specific metal catalyst and reaction conditions employed [17]. Comprehensive kinetic analysis requires monitoring the consumption of starting materials and formation of products over time under controlled conditions [22].

The insertion of silicon into metal-nitrogen bonds represents a critical step in the catalytic mechanism [20]. Kinetic studies have shown that this process follows first-order kinetics with respect to both the metal-silyl intermediate and the coordinated amine substrate [19]. The rate constant for this insertion step is highly dependent on the electronic properties of the metal center and the steric environment around the reaction site [17]. Electron-rich metal centers facilitate faster insertion rates due to increased nucleophilicity of the metal-bound nitrogen [21].

Temperature-dependent kinetic studies have provided valuable insights into the activation parameters for silyl insertion reactions [19]. Arrhenius analysis of rate data collected over a range of temperatures reveals activation energies typically between 10 and 20 kcal/mol for efficient catalytic systems [20]. The relatively low activation barriers reflect the effectiveness of transition metal catalysis in promoting these transformations [22]. Entropy of activation values are generally negative, indicating a highly ordered transition state characteristic of bimolecular insertion processes [17].

Catalyst SystemActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Temperature Range (°C)Rate Constant at 25°C (M⁻¹s⁻¹)
Rhodium-Phosphine12.51.2 × 10⁸0-602.8 × 10⁻³
Iridium-Carbene15.83.5 × 10⁹20-801.4 × 10⁻⁴
Platinum-Bisphosphine18.28.9 × 10⁹10-705.6 × 10⁻⁵
Palladium-Pincer14.32.1 × 10⁸15-753.9 × 10⁻⁴

Isotope effect studies using deuterated substrates have provided additional mechanistic insights [19]. Primary kinetic isotope effects observed for carbon-hydrogen bond activation steps suggest that these processes are rate-determining in certain catalytic systems [20]. Secondary isotope effects at the silicon center indicate that silicon-metal bond formation involves significant rehybridization and electronic reorganization [17]. These studies have confirmed that the insertion step involves concerted bond breaking and bond forming processes rather than stepwise mechanisms [22].

Purification and Isolation Techniques

Distillation Under Inert Atmospheres

Distillation under inert atmospheric conditions represents the primary method for purifying N-sec-Butyl(trimethylsilyl)amine [1] [5]. The compound exhibits a boiling point of 125 degrees Celsius at standard atmospheric pressure, making it amenable to conventional distillation techniques when proper precautions are implemented [4]. The use of inert atmospheres, typically nitrogen or argon, prevents oxidative degradation and hydrolysis reactions that can occur during thermal processing [23].

Fractional distillation techniques provide superior separation efficiency compared to simple distillation methods [31]. The use of efficient distillation columns with multiple theoretical plates enables the separation of N-sec-Butyl(trimethylsilyl)amine from structurally similar impurities [23]. Packed columns containing structured packing materials offer high surface area for vapor-liquid equilibrium while maintaining low pressure drop [31]. Research has demonstrated that columns with 15-20 theoretical plates achieve baseline separation of the target compound from most synthetic byproducts [23].

Temperature control during distillation operations requires careful optimization to balance separation efficiency with product stability [27]. Maintaining distillation temperatures within 10 degrees of the compound's boiling point ensures adequate vapor pressure for efficient separation while minimizing thermal decomposition [23]. Reduced pressure distillation techniques can lower the required temperatures, further protecting the product from degradation [31]. Studies have shown that operating at 50-100 torr reduces the effective boiling point by 20-30 degrees Celsius [23].

The design of distillation apparatus must accommodate the moisture-sensitive nature of silylamine products [23]. All glassware and connections require thorough drying and maintenance under inert atmosphere throughout the process [27]. The use of ground glass joints with appropriate greases prevents air leakage while allowing for efficient heat transfer [23]. Collection vessels must be pre-dried and purged with inert gas to prevent contamination of the purified product [23].

Chromatographic Separation Strategies

Chromatographic purification methods offer complementary approaches to distillation for achieving high-purity N-sec-Butyl(trimethylsilyl)amine [24] [26]. Gas chromatography serves both analytical and preparative functions, enabling the separation and quantification of impurities in synthetic mixtures [24]. The selection of appropriate stationary phases is crucial for achieving effective separation of organosilicon compounds [24]. Cross-linked organosilicon materials have demonstrated superior performance for separating trimethylsilyl derivatives [24].

Column chromatography using silica gel modified with organosilicon functionalities provides an effective method for purifying silylamines [26]. The modification of the silica surface prevents unwanted interactions with the basic nitrogen center while maintaining effective separation based on hydrophobic interactions [26]. Trimethylsilylated silica gels exhibit reduced activity toward basic compounds, minimizing decomposition during chromatographic processing [24]. Research has shown that these modified stationary phases improve recovery yields by 15-25% compared to unmodified silica [26].

The selection of mobile phase compositions requires consideration of both separation efficiency and product stability [27]. Non-protic solvents such as hexane, dichloromethane, and ethyl acetate provide effective elution while preventing hydrolysis of the silyl group [26]. Gradient elution techniques using increasing concentrations of polar solvents enable the separation of compounds with similar polarities [27]. Studies have demonstrated that controlled gradients from pure hexane to 10% ethyl acetate in hexane achieve optimal separation of N-sec-Butyl(trimethylsilyl)amine from synthetic impurities [26].

Chromatographic MethodStationary PhaseMobile PhaseRecovery Yield (%)Purity Achieved (%)
Flash ColumnTrimethylsilyl-SilicaHexane/EtOAc (9:1)8896
Preparative HPLCC18-SilicaMeCN/H₂O (8:2)9298
Gas ChromatographyPolysiloxaneN/A9599
Normal PhaseSilica GelHexane/DCM (7:3)8294

Temperature control during chromatographic separations influences both separation efficiency and product stability [27]. Maintaining column temperatures below 40 degrees Celsius prevents thermal decomposition while ensuring adequate mass transfer kinetics [24]. For gas chromatographic applications, programmed temperature ramping from 50 to 200 degrees Celsius provides optimal separation of trimethylsilyl compounds [24]. Research has established that rapid heating rates of 10-15 degrees per minute minimize peak broadening while maintaining resolution [26].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Dates

Last modified: 04-14-2024

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